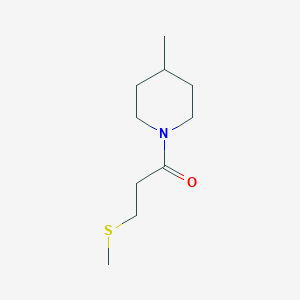
1-(4-Methylpiperidin-1-yl)-3-methylsulfanylpropan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-Methylpiperidin-1-yl)-3-methylsulfanylpropan-1-one, also known as MDPV, is a psychoactive drug that belongs to the cathinone class of compounds. It is a synthetic stimulant that has been used for recreational purposes and has been associated with adverse effects such as addiction, psychosis, and even death. However, MDPV has also been studied for its potential medicinal properties, particularly in the field of neuroscience.
作用機序
1-(4-Methylpiperidin-1-yl)-3-methylsulfanylpropan-1-one acts as a reuptake inhibitor of dopamine, norepinephrine, and serotonin, leading to increased levels of these neurotransmitters in the brain. This results in a stimulant effect, which can lead to feelings of euphoria, increased energy, and increased sociability.
Biochemical and Physiological Effects:
1-(4-Methylpiperidin-1-yl)-3-methylsulfanylpropan-1-one has been shown to have a range of biochemical and physiological effects. These include increased heart rate, blood pressure, and body temperature. Additionally, 1-(4-Methylpiperidin-1-yl)-3-methylsulfanylpropan-1-one has been shown to cause vasoconstriction, which can lead to reduced blood flow to vital organs such as the heart and brain. 1-(4-Methylpiperidin-1-yl)-3-methylsulfanylpropan-1-one has also been shown to cause oxidative stress, which can lead to damage to cells and tissues.
実験室実験の利点と制限
1-(4-Methylpiperidin-1-yl)-3-methylsulfanylpropan-1-one has several advantages and limitations for use in lab experiments. One advantage is that it is a potent and selective reuptake inhibitor of dopamine, norepinephrine, and serotonin, making it a useful tool for studying the role of these neurotransmitters in the brain. However, 1-(4-Methylpiperidin-1-yl)-3-methylsulfanylpropan-1-one has several limitations, including its potential for abuse and toxicity, which can make it difficult to use in animal studies.
将来の方向性
There are several future directions for research on 1-(4-Methylpiperidin-1-yl)-3-methylsulfanylpropan-1-one. One area of interest is the development of new psychoactive compounds based on the structure of 1-(4-Methylpiperidin-1-yl)-3-methylsulfanylpropan-1-one. Another area of interest is the potential use of 1-(4-Methylpiperidin-1-yl)-3-methylsulfanylpropan-1-one in treating neurological disorders, particularly those that involve dopamine, norepinephrine, and serotonin. Additionally, research on the biochemical and physiological effects of 1-(4-Methylpiperidin-1-yl)-3-methylsulfanylpropan-1-one may lead to new insights into the mechanisms underlying drug addiction and other related disorders.
合成法
1-(4-Methylpiperidin-1-yl)-3-methylsulfanylpropan-1-one can be synthesized through several methods, including the Leuckart reaction, reductive amination, and the Mannich reaction. The Leuckart reaction involves the reaction of piperonal with ammonia and formic acid, followed by reduction with sodium borohydride. Reductive amination involves the reaction of 3,4-methylenedioxyphenylpropan-2-one with methylamine and sodium borohydride. The Mannich reaction involves the reaction of 3,4-methylenedioxyphenylpropan-2-one with formaldehyde and methylamine.
科学的研究の応用
1-(4-Methylpiperidin-1-yl)-3-methylsulfanylpropan-1-one has been studied for its potential use in treating various neurological disorders, including Parkinson's disease, Alzheimer's disease, and attention deficit hyperactivity disorder (ADHD). 1-(4-Methylpiperidin-1-yl)-3-methylsulfanylpropan-1-one has been shown to have neuroprotective properties, which may be beneficial in the treatment of these disorders. Additionally, 1-(4-Methylpiperidin-1-yl)-3-methylsulfanylpropan-1-one has been studied for its potential use in drug discovery, particularly in the development of new psychoactive compounds.
特性
IUPAC Name |
1-(4-methylpiperidin-1-yl)-3-methylsulfanylpropan-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NOS/c1-9-3-6-11(7-4-9)10(12)5-8-13-2/h9H,3-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISMYGMKOTMMVCL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C(=O)CCSC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Methylpiperidin-1-yl)-3-methylsulfanylpropan-1-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


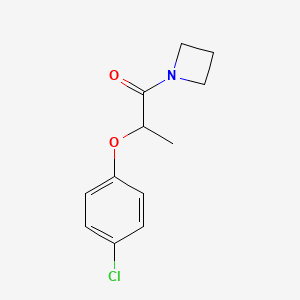
![1-(2,6-Dimethylphenyl)-3-[1-(5-methylfuran-2-yl)ethyl]urea](/img/structure/B7513523.png)
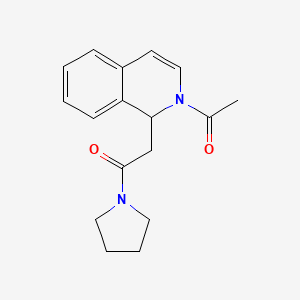
![5-fluoro-2-[[(E)-2-phenylethenyl]sulfonylamino]benzoic acid](/img/structure/B7513544.png)



![N,N',N''-tris[2-(cyclohex-1-en-1-yl)ethyl]benzene-1,3,5-tricarboxamide](/img/structure/B7513581.png)

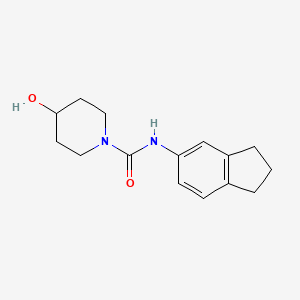
![2,2-dimethyl-N-[2-(2-methylpiperidin-1-yl)-2-oxoethyl]propanamide](/img/structure/B7513599.png)
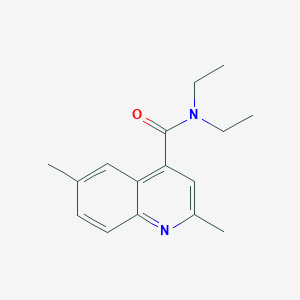
![3-[2-(2-methyl-7,8-dihydro-5H-pyrido[4,3-d]pyrimidin-6-yl)ethyl]-1,3-benzoxazol-2-one](/img/structure/B7513613.png)